(S)-Dinotefuran

Description

Classification within Neonicotinoid Insecticides

Dinotefuran (B1670701) belongs to the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects. wikipedia.org This interaction leads to overstimulation, paralysis, and eventual death of the target pest. wikipedia.org What distinguishes Dinotefuran from other neonicotinoids, such as those containing chloropyridine or chlorothiazole rings, is its unique tetrahydrofuran (B95107) (THF) moiety. acs.orgnih.gov The (S)-enantiomer, as a component of this class, shares this fundamental mechanism of action.

Significance in Agricultural and Environmental Science Research

The significance of studying (S)-Dinotefuran specifically stems from its pronounced enantioselective toxicity. Research has shown that the (S)-enantiomer is often the more biologically active and toxic of the two. For instance, this compound is significantly more toxic to non-target organisms such as honeybees and earthworms compared to its (R)-counterpart. scitepress.orgresearchgate.netresearchgate.net This has profound implications for environmental risk assessment and the development of more selective and potentially safer pesticides.

In agricultural research, understanding the specific activity of this compound is crucial for optimizing pest control strategies. While the racemic mixture is effective against a broad spectrum of pests, including aphids, whiteflies, and leafhoppers, the disproportionate activity of the (S)-enantiomer is a key area of investigation. wikipedia.org Studies on the enantioselective fate of Dinotefuran in crops, such as tomatoes, have shown that the enantiomers can degrade and be metabolized at different rates, which affects residue levels and dietary exposure assessments. nih.gov

Research Trajectories and Evolution of Understanding

Initial research on Dinotefuran focused on the properties and efficacy of the racemic mixture. researchgate.net However, with advancements in chiral separation techniques, such as high-performance liquid chromatography (HPLC), researchers have been able to isolate and study the individual enantiomers. nih.gov This has led to a paradigm shift in the understanding of Dinotefuran's environmental impact and biological activity.

Current research trajectories are increasingly focused on the enantiomer-specific interactions at a molecular level. Studies have investigated the differential binding of (S)- and (R)-Dinotefuran to insect nAChR subunits, providing a mechanistic explanation for the observed differences in toxicity. researchgate.net For example, this compound shows a higher binding affinity to the α8 subunit of the honeybee nAChR, contributing to its higher toxicity to this beneficial insect. researchgate.net

Furthermore, metabolomic studies on aquatic organisms like zebrafish have revealed that this compound can cause more significant metabolic disturbances compared to the (R)-enantiomer, affecting pathways related to energy, amino acid, and lipid metabolism. nih.gov Research has also demonstrated that this compound accumulates more readily in sediment and zebrafish and can induce more significant oxidative damage. nih.gov In earthworms, the acute toxicity of this compound was found to be 2.67 times that of (R)-Dinotefuran. researchgate.net These findings underscore the importance of an enantiomer-specific approach in ecotoxicological studies.

Interactive Table: Enantioselective Toxicity of Dinotefuran

| Organism | Enantiomer with Higher Toxicity | Factor of Difference (approx.) | Reference |

| Honeybee (Apis mellifera) | This compound | 41.1 to 128.4-fold more toxic than (R)-Dinotefuran | researchgate.net |

| Earthworm (Eisenia fetida) | This compound | 2.67-fold more acutely toxic than (R)-Dinotefuran | scitepress.orgresearchgate.net |

| Daphnia magna | This compound | Inhibited reproduction at 5.0 mg/L | researchgate.net |

Properties

CAS No. |

322639-07-6 |

|---|---|

Molecular Formula |

C7H14N4O3 |

Molecular Weight |

202.21 g/mol |

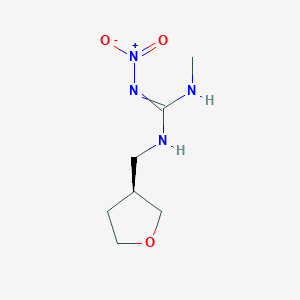

IUPAC Name |

2-methyl-1-nitro-3-[[(3S)-oxolan-3-yl]methyl]guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m0/s1 |

InChI Key |

YKBZOVFACRVRJN-LURJTMIESA-N |

Isomeric SMILES |

CNC(=N[N+](=O)[O-])NC[C@@H]1CCOC1 |

Canonical SMILES |

CNC(=N[N+](=O)[O-])NCC1CCOC1 |

Origin of Product |

United States |

Synthesis and Rational Molecular Design Principles

Lead Compound Derivation and Structural Modification Research

The molecular design journey for Dinotefuran (B1670701) began with the selection of acetylcholine (B1216132) as the lead compound. nih.govnih.gov This was a significant departure from other neonicotinoids, which were structurally derived from nicotine. researchgate.net A pivotal moment in its development was the conceptual removal of the chloropyridine or chlorothiazole ring, a feature previously considered indispensable for the insecticidal action of neonicotinoids. nih.govnih.gov

Research then focused on exploring non-aromatic structures. Scientists recognized the insecticidal potential of compounds containing a 3-methoxypropyl moiety, which laid the groundwork for further structural evolution. nih.gov Subsequent research efforts were directed at modifying the nitroguanidine (B56551) and the tetrahydro-3-furylmethyl components of the molecule to optimize biological efficacy. capes.gov.br Structure-activity relationship (SAR) studies on the nitroguanidine portion revealed that a mono-methyl group as an N-substituent on acyclic nitroimino and nitromethylene compounds yielded the highest activity. capes.gov.br

Table 1: Key Milestones in Dinotefuran's Lead Derivation

| Step | Action | Rationale | Reference |

|---|---|---|---|

| 1 | Selection of Acetylcholine | To explore a different biochemical interaction pathway compared to nicotine-derived neonicotinoids. | nih.govnih.gov |

| 2 | Removal of Aromatic Heterocycle | To investigate novel structures and move beyond the presumed essential chloropyridine/chlorothiazole rings. | nih.govnih.gov |

| 3 | Identification of 3-Methoxypropyl Moiety | Discovery of a key structural element with inherent insecticidal advantages. | nih.gov |

| 4 | Nitroguanidine Part Modification | SAR studies to optimize the electronic and steric properties for enhanced biological activity. | capes.gov.br |

Evolution of Tetrahydrofuran (B95107) Moiety Incorporation

A defining characteristic of Dinotefuran is the presence of a tetrahydrofuran (THF) moiety, a feature not found in other major neonicotinoids like imidacloprid (B1192907) or clothianidin. nih.gov This cyclic ether functional group replaced the more common chloropyridine or chlorothiazole rings. nih.gov

The incorporation of the THF ring was an evolutionary step from the aforementioned 3-methoxypropyl compounds. The synthesis of (±)-tetrahydro-3-furylmethyl compounds was achieved through the cyclization of the 3-methoxypropyl moiety. nih.gov This structural alteration resulted in a molecule, officially named (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, that belongs to the third generation of neonicotinoids, sometimes sub-classified as furanicotinyl compounds. nih.govnih.gov Computational analysis and conformational studies later confirmed that Dinotefuran can adopt its active conformation more readily than the precursor methoxypropyl compound, validating the structural refinement. researchgate.net

Stereochemical Considerations in Synthesis for Enantiomeric Purity

Dinotefuran is a chiral molecule, existing as a pair of enantiomers, (+)-(S)-Dinotefuran and (−)-(R)-Dinotefuran, due to the asymmetric carbon in the tetrahydrofuran ring. researchgate.net It is often sold as a racemic mixture. researchgate.net Research has shown that the enantiomers can exhibit different biological activities and toxicities. For instance, the S-enantiomer has been reported to be more toxic to certain organisms like earthworms than the R-enantiomer. researchgate.net

Achieving enantiomeric purity for (S)-Dinotefuran is a critical aspect of its synthesis for targeted research and potentially for developing more selective products. The primary methods to obtain the pure enantiomer involve either the asymmetric synthesis of the key chiral intermediate, (S)-(tetrahydrofuran-3-yl)methanamine, or the resolution of the final racemic mixture.

While specific industrial-scale asymmetric synthesis routes are often proprietary, the principles involve using chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer. However, a more commonly documented approach in scientific literature is chiral resolution. This is typically achieved using chiral chromatography techniques.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is an effective method for separating the enantiomers of Dinotefuran. researchgate.netnih.gov For example, a ChromegaChiral CCA column can be used to achieve baseline separation of the two enantiomers. nih.gov

Table 2: Example of Chiral HPLC Separation Conditions for Dinotefuran Enantiomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | ChromegaChiral CCA | nih.gov |

| Mobile Phase | n-hexane-ethanol-methanol (85:5:10, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 270 nm | nih.gov |

| Resolution (Rs) | ~1.8 | nih.gov |

| Elution Order | 1st: (+)-(S)-Dinotefuran, 2nd: (−)-(R)-Dinotefuran | researchgate.netrsc.org |

This process of chiral resolution allows for the isolation of the desired (S)-enantiomer from the racemic mixture produced during synthesis, enabling further investigation into its specific biological and toxicological properties. wikipedia.org The development of efficient and scalable methods for asymmetric synthesis remains an important goal to avoid the inherent 50% loss of material associated with classical resolution. wikipedia.org

Mechanism of Action and Target Site Investigations

Molecular Basis of Insecticidal Activity

The insecticidal efficacy of (S)-Dinotefuran is rooted in its ability to act as a potent agonist at insect nAChRs. This interaction disrupts the normal functioning of the nervous system, leading to the characteristic symptoms of neonicotinoid toxicity.

Agonistic Activity at Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound functions as a selective agonist of insect nAChRs. plos.orgnih.gov Unlike the endogenous neurotransmitter, acetylcholine (ACh), which binds to and activates these receptors to then be rapidly degraded, this compound binds to the receptor and causes prolonged activation. This agonistic action mimics that of ACh but is more persistent. The binding is competitive, meaning this compound vies with the natural ligand for the same binding site on the receptor. medchemexpress.comnih.gov Studies have demonstrated that neonicotinoids, including dinotefuran (B1670701), are essentially partial agonists whose efficacy can vary depending on the specific nerve preparation and nAChR subtype involved. nih.gov This persistent stimulation of the nAChRs leads to an uncontrolled firing of nerve impulses.

Interference with Central Nervous System Synaptic Transmission

The primary target of neonicotinoids is the nAChRs located in the central nervous system (CNS) of insects. plos.orgnih.gov By persistently activating these receptors, this compound causes a state of hyperexcitation in the postsynaptic neurons. This uncontrolled nerve stimulation disrupts normal synaptic transmission. medchemexpress.com The continuous firing of nerve impulses leads to a cascade of physiological effects, including tremors and involuntary muscle contractions, which ultimately result in paralysis and death of the insect. nih.gov This mode of action, which blocks neural signaling through overstimulation, is a hallmark of the neonicotinoid class. medchemexpress.com

Receptor Binding Dynamics and Selectivity Research

Research into the binding dynamics of this compound has revealed a high degree of selectivity for insect nAChRs over their mammalian counterparts, as well as specificity for certain nAChR subtypes within insects. This selectivity is influenced by the compound's stereochemistry and the specific amino acid composition of the receptor subunits.

Quantitative Binding Affinity Studies (e.g., IC50 values)

Binding affinity studies, which measure the concentration of a compound required to inhibit a biological process by half (IC50), have quantified the potent interaction of dinotefuran with insect nAChRs. In studies using nerve cord membranes from the American cockroach (Periplaneta americana), the racemic mixture of dinotefuran was found to competitively inhibit the binding of the nAChR agonist [3H]epibatidine. medchemexpress.comnih.gov

Further investigation into the individual enantiomers demonstrated that the (+)-enantiomer, corresponding to this compound, is more potent than the (-)-enantiomer (R-Dinotefuran). The (S)-enantiomer was approximately 2.2 times more effective at inhibiting [3H]epibatidine binding, highlighting the stereospecificity of the interaction with the receptor. medchemexpress.com

Interactive Data Table: IC50 Values of Dinotefuran Enantiomers Against [3H]Epibatidine Binding in Periplaneta americana nAChRs

| Compound | IC50 (nM) |

| (±)-Dinotefuran (Racemic) | 890 |

| (+)-Dinotefuran ((S)-enantiomer) | 856 |

| (-)-Dinotefuran ((R)-enantiomer) | 1890 |

Data sourced from MedChemExpress. medchemexpress.com

Other studies using [3H]dinotefuran have identified a high-affinity binding site in American cockroach nerve cords with an IC50 value of 5.02 nM for racemic dinotefuran. researchgate.netnih.gov This suggests the presence of multiple binding sites with different affinities for the compound. researchgate.net

Interaction with Specific nAChR Subtypes

The insecticidal activity of this compound is not uniform across all nAChR subtypes; it exhibits a distinct pattern of selectivity. Research has shown that dinotefuran acts on different nAChR subtypes than other neonicotinoids like imidacloprid (B1192907). nih.gov For example, in Drosophila melanogaster, flies deficient in the Dα1 nAChR subunit showed decreased sensitivity to imidacloprid, but their sensitivity to dinotefuran remained unchanged. nih.gov This indicates that the major nAChR subtype targeted by dinotefuran does not necessarily include the Dα1 subunit. nih.gov

This selectivity is species-dependent. A study on honeybee and cotton aphid nAChRs found that this compound had a significantly higher affinity for honeybee nAChRs than the (R)-enantiomer, while both enantiomers showed similar bioactivity towards cotton aphid nAChRs. nih.govresearchgate.net This enantioselective toxicity in honeybees is mediated by specific residues in the receptor, such as Trp-51 and Arg-75, which are crucial for the selective neurotoxic response. nih.gov In the brown planthopper, Nilaparvata lugens, the insecticidal sensitivity to dinotefuran was only reduced when two specific nAChR subunit genes were knocked down, implying that the targeted receptor is composed of specific subunits, whereas imidacloprid appears to act on a broader range of receptor subtypes. nih.gov

Comparative Analysis of Binding Profiles with Other Neonicotinoids

Dinotefuran, like other neonicotinoid insecticides, disrupts the insect nervous system by acting on nicotinic acetylcholine receptors (nAChRs) wikipedia.org. However, its binding characteristics and interaction with these receptors show notable differences compared to other neonicotinoids, such as imidacloprid. It is suggested that dinotefuran affects nAChR binding in a manner distinct from other neonicotinoids mitsuichemicals.com. This unique binding profile may contribute to its effectiveness against certain insect strains that have developed resistance to other compounds in this class, like imidacloprid mitsuichemicals.com.

Studies examining the binding affinity of dinotefuran to insect nAChRs have revealed a high-affinity binding site. For instance, in the nerve cord membranes of the American cockroach, dinotefuran exhibited a high affinity, which was significantly greater than that of the nAChR agonist epibatidine (B1211577) nih.govcapes.gov.br. When compared directly, imidacloprid showed a lower potency for this high-affinity dinotefuran binding site nih.govresearchgate.net. Research on brown planthoppers and Drosophila melanogaster further supports the idea that dinotefuran acts on nAChR subtypes that are distinct from those targeted by imidacloprid nih.gov. While imidacloprid appears to act on a broader range of receptor subtypes, dinotefuran's activity may be focused on more specific subtypes nih.gov.

The following table presents the inhibitory concentrations (IC50) of Dinotefuran and other compounds on the dinotefuran binding site in the American cockroach nerve cord, illustrating their comparative binding potencies.

| Compound | IC50 (nM) |

| Dinotefuran | 5.02 nih.gov |

| Imidacloprid | >5.02, <991 nih.govresearchgate.net |

| Nereistoxin | >5.02, <991 nih.govresearchgate.net |

| Epibatidine | 991 nih.gov |

This table displays the concentration of each compound required to inhibit 50% of [3H]dinotefuran binding to nAChRs in the American cockroach.

Stereoselective Activity at the Molecular Level

Enantiomeric Differential Affinity for nAChRs

Dinotefuran is a chiral molecule, existing as two enantiomers: this compound and (R)-dinotefuran. Research has demonstrated a significant difference in the biological activity and binding affinity of these two enantiomers, a phenomenon known as stereoselectivity nih.gov. This enantioselectivity is particularly pronounced in non-target organisms like the honeybee (Apis mellifera).

Studies have consistently shown that this compound has a substantially higher affinity for honeybee nAChRs compared to its (R)-counterpart nih.govresearchgate.net. This differential affinity translates to a marked difference in toxicity, with the (S)-enantiomer being significantly more toxic to honeybees researchgate.netbohrium.com. In contrast, both enantiomers exhibit more similar bioactivity towards the nAChRs of target pests like the cotton aphid (Aphis gossypii) nih.govresearchgate.net. The target-specific activity of this compound on the cotton aphid was found to be 2.7 to 3.2 times greater than that of the (R)-enantiomer, a much smaller difference than observed in honeybees researchgate.net. This species-specific enantioselectivity suggests that structural differences in the nAChRs between insect species are a key determinant of the toxicological profile of dinotefuran's enantiomers nih.gov.

Molecular Docking and Simulation Insights into Stereospecific Interactions

Molecular docking and simulation studies have provided a microscopic explanation for the observed stereoselective activity of dinotefuran enantiomers, particularly at the honeybee nAChR researchgate.net. The higher affinity and toxicity of this compound are attributed to more favorable and extensive interactions within the receptor's binding pocket researchgate.net.

In a modeled honeybee nAChR (Amelα8/ratβ2), the (S)-enantiomer demonstrates a more stable and functional binding, achieving a higher binding score (7.15) compared to the (R)-enantiomer (6.09) researchgate.net. This is primarily due to the formation of a more extensive hydrogen bond network researchgate.netresearchgate.net. Specifically, the nitro group of this compound forms a triple hydrogen-bond network with the amino acid residue Arg173. Additionally, one of its imino groups forms a double hydrogen bond with residues Thr176 and Tyr109 researchgate.net.

The table below summarizes the key molecular interactions for each enantiomer within the honeybee nAChR binding site.

| Enantiomer | Binding Score | Key Interacting Residues | Nature of Interaction |

| This compound | 7.15 researchgate.net | Arg173, Thr176, Tyr109 researchgate.net | Triple H-bond (nitro group), Double H-bond (imino group) researchgate.net |

| (R)-Dinotefuran | 6.09 researchgate.net | Lys149, Thr176, Tyr109 researchgate.net | Single H-bond (nitro group), Triple H-bond (imino groups) researchgate.net |

This table outlines the results from molecular docking studies, comparing the binding scores and key hydrogen bond interactions of (S)- and (R)-dinotefuran with the honeybee nAChR model.

Insecticide Resistance Development and Management Research

Mechanisms of Resistance Development in Target Pests

Target pests have evolved sophisticated mechanisms to counteract the effects of insecticides. These adaptations primarily fall into two categories: metabolic detoxification, where the insect's enzymes break down the toxic compound, and target-site insensitivity, where the insecticide's molecular target is altered, reducing its binding affinity.

Metabolic resistance is a primary defense mechanism in insects, involving the enzymatic degradation of insecticides into less toxic, more easily excreted substances. This process is often mediated by the overexpression or increased activity of specific enzyme families.

Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes that play a crucial role in detoxifying a wide range of foreign compounds, including insecticides. myspecies.info Enhanced P450 activity is a significant mechanism in the development of resistance to Dinotefuran (B1670701), (S)-.

Research has identified several specific P450 genes responsible for conferring resistance in various pest species:

In the brown planthopper (Nilaparvata lugens), enhanced P450 activity and the overexpression of the CYP6ER1 gene are involved in resistance to dinotefuran. nih.gov Further studies on this pest have shown that the suppression of NlCYP6ER1, NlCYP6CS1, and NlCYP314A1 genes through RNA interference (RNAi) increased the insect's susceptibility to dinotefuran. researchgate.net

In the whitefly (Bemisia tabaci), the CYP6EM1 gene is highly expressed in dinotefuran-resistant populations. nih.gov In vitro metabolism assays confirmed that the CYP6EM1 protein could metabolize 28.11% of available dinotefuran. nih.gov

Studies on the melon/cotton aphid (Aphis gossypii) have also implicated the overexpression of certain cytochrome P450 genes in metabolic resistance to dinotefuran. mdpi.com

Table 1: Cytochrome P450 Genes Implicated in Dinotefuran, (S)- Resistance

| Gene | Pest Species | Finding |

|---|---|---|

CYP6ER1 |

Nilaparvata lugens (brown planthopper) | Overexpression is involved in resistance; knockdown increases susceptibility. nih.govresearchgate.net |

NlCYP6CS1 |

Nilaparvata lugens (brown planthopper) | Knockdown via RNAi increases susceptibility. researchgate.net |

NlCYP314A1 |

Nilaparvata lugens (brown planthopper) | Knockdown via RNAi increases susceptibility. researchgate.net |

CYP6EM1 |

Bemisia tabaci (whitefly) | Highly expressed in resistant populations and capable of metabolizing dinotefuran. nih.gov |

In addition to P450s, other enzyme families such as esterases and oxidases contribute to metabolic detoxification. fiocruz.br Esterases are a family of enzymes that hydrolyze ester bonds, which are present in a wide range of insecticides. scielo.br

While direct evidence specifically linking esterase activity to Dinotefuran, (S)- resistance is still emerging, their role in metabolizing other neonicotinoids suggests a potential for cross-resistance. fiocruz.br The involvement of oxidases, however, is more clearly indicated. Research has shown that the toxicity of dinotefuran can be increased by the addition of piperonyl butoxide, a known oxidase inhibitor. oup.comresearchgate.net This suggests that elevated oxidase activity may be a contributing factor to resistance against dinotefuran. oup.com In some insect populations, increased metabolism through both mixed-function oxidases (MFO) and non-specific esterases (NSE) has been associated with cross-resistance between different classes of insecticides. nih.gov

Target-site insensitivity occurs when genetic mutations alter the structure of the protein targeted by an insecticide, thereby reducing the insecticide's ability to bind and exert its toxic effect. bioworksinc.commdpi.com

Acetylcholinesterase (AChE) is the target site for organophosphate and carbamate insecticides. nih.gov Mutations in the ace-1 gene can lead to an insensitive form of this enzyme, conferring resistance to these chemical classes. nih.govnih.gov However, research indicates that this mechanism does not confer resistance to Dinotefuran, (S)-.

Studies on several mosquito species have shown that the toxicity of dinotefuran is not significantly affected by the presence of an insensitive acetylcholinesterase. oup.comresearchgate.netnih.gov Intriguingly, one study found that a carbamate-resistant strain of Culex quinquefasciatus, which possesses an insensitive AChE, was significantly more susceptible to dinotefuran than the susceptible strain. researchgate.netnih.govird.fr The proposed reason is that the modified, insensitive acetylcholinesterase is less efficient at degrading nicotinic substrates, leading to a faster and more pronounced accumulation of acetylcholine (B1216132) at the synapse when dinotefuran is also present. oup.comird.fr

Table 2: Effect of Insensitive Acetylcholinesterase on Dinotefuran, (S)- Toxicity in Mosquitoes

| Species | Resistance Mechanism | Resistance Ratio (RR) to Dinotefuran, (S)- | Implication |

|---|---|---|---|

| Culex quinquefasciatus | Insensitive Acetylcholinesterase (Carbamate-Resistant) | 0.70 | Increased susceptibility |

| Various Mosquito Species | Insensitive Acetylcholinesterase | 1.3 to 2.3 | Not strongly affected / No significant resistance |

A Resistance Ratio (RR) of <1 indicates increased susceptibility, while a value >1 indicates resistance. Data sourced from Corbel et al. (2004). researchgate.netnih.gov

Knockdown resistance (kdr) is a well-known target-site resistance mechanism against pyrethroid and DDT insecticides. plos.org It is caused by point mutations in the voltage-gated sodium channel gene, the target for these insecticides. plos.org

Because Dinotefuran, (S)- has a different mode of action, acting on nicotinic acetylcholine receptors, kdr mutations are not expected to provide cross-resistance. bioworksinc.com This has been confirmed by research on mosquito populations. Studies have demonstrated that the toxicity of dinotefuran is not strongly affected by the presence of the kdr mutation, with resistance ratios ranging from only 1.3 to 2.3. oup.comresearchgate.netnih.gov This lack of cross-resistance makes dinotefuran a potential tool for managing mosquito populations that have developed resistance to pyrethroids. nih.gov

Target-Site Insensitivity Mechanisms

Cross-Resistance Patterns with Other Insecticide Classes

Research into dinotefuran resistance has revealed varied patterns of cross-resistance with other insecticides, largely dependent on the insect species and the specific resistance mechanisms involved. Cross-resistance occurs when a resistance mechanism developed for one insecticide also provides resistance to another, often chemically related, insecticide.

Studies on the brown planthopper, Nilaparvata lugens, have shown that a dinotefuran-resistant strain also developed resistance to other neonicotinoids like imidacloprid (B1192907), nitenpyram, and thiamethoxam. researchgate.net Another study on N. lugens selected for resistance to acetamiprid found significant cross-resistance to thiamethoxam, nitenpyram, and imidacloprid, but only minor cross-resistance to dinotefuran and clothianidin. nih.gov This suggests that while cross-resistance within the neonicotinoid class is common, its level can vary significantly.

In the case of the whitefly, Bemisia tabaci, a field-identified population with high resistance to dinotefuran (255.6-fold) also showed medium to high levels of resistance to all other tested neonicotinoid insecticides. nih.govresearchgate.net Interestingly, this dinotefuran-resistant strain also exhibited a high level of cross-resistance to spinetoram, an insecticide from a different class (spinosyns). nih.gov

Conversely, studies on mosquitoes have highlighted dinotefuran's potential for managing resistance. Research demonstrated an absence or very low levels of cross-resistance between dinotefuran and major insecticide classes like pyrethroids, carbamates, and organophosphates in various mosquito species, including Anopheles gambiae, Culex quinquefasciatus, and Aedes aegypti. oup.comresearchgate.net The toxicity of dinotefuran was not significantly impacted by common resistance mechanisms such as kdr mutation (conferring pyrethroid resistance) or insensitive acetylcholinesterase (conferring organophosphate and carbamate resistance). researchgate.net In fact, a carbamate-resistant strain of Cx. quinquefasciatus was found to be more susceptible to dinotefuran than the susceptible strain. researchgate.net This lack of cross-resistance makes dinotefuran a valuable candidate for vector control programs where resistance to older insecticide classes is widespread. oup.com

Table 1: Cross-Resistance Patterns of Dinotefuran-Resistant Insect Strains

| Insect Species | Resistant Strain | Cross-Resistance Observed | No/Low Cross-Resistance Observed |

|---|---|---|---|

| Nilaparvata lugens (Brown Planthopper) | Dinotefuran-Resistant | Imidacloprid, Nitenpyram, Thiamethoxam researchgate.net | - |

| Nilaparvata lugens (Brown Planthopper) | Acetamiprid-Resistant | Thiamethoxam, Nitenpyram, Imidacloprid, Cycloxaprid nih.gov | Dinotefuran (minor), Sulfoxaflor (minor), Clothianidin (minor), Isoprocarb (minor) nih.gov |

| Bemisia tabaci (Whitefly) | Dinotefuran-Resistant | Other Neonicotinoids, Spinetoram nih.gov | - |

| Anopheles gambiae, Culex quinquefasciatus, Aedes aegypti (Mosquitoes) | Various (Pyrethroid, Carbamate, Organophosphate Resistant) | - | Pyrethroids, Carbamates, Organophosphates oup.comresearchgate.net |

Genetic Basis and Inheritance of Resistance

The genetic underpinnings of dinotefuran resistance are complex and appear to be polygenic, meaning they are controlled by multiple genes rather than a single gene. researchgate.netnih.gov This is in contrast to some classic cases of insecticide resistance that follow a simple monofactorial inheritance pattern. who.int

In studies of the brown planthopper, Nilaparvata lugens, genetic analysis of F2 populations and backcrosses with susceptible strains indicated that dinotefuran resistance is a quantitative trait. researchgate.net The inheritance is autosomal (not linked to sex chromosomes) and controlled by multiple genes. researchgate.net This polygenic nature may explain the relatively slow development of high-level resistance in some field populations. researchgate.net

Similarly, genetic analysis of a highly dinotefuran-resistant strain of the whitefly, Bemisia tabaci, revealed that the resistance trait was incompletely recessive and polygenic. nih.gov

A primary mechanism implicated in the genetic basis of resistance is metabolic resistance, where insects overproduce enzymes that detoxify the insecticide before it can reach its target site. pjoes.com In both N. lugens and B. tabaci, cytochrome P450 monooxygenase (P450) enzymes have been identified as crucial players. researchgate.netnih.gov

In B. tabaci, the P450 activity in the resistant population was 2.19-fold higher than in the susceptible population. nih.gov RNA-sequencing identified 12 significantly upregulated P450 genes in the resistant strain, with CYP6DW5 being particularly implicated in conferring resistance. nih.gov

In N. lugens, the suppression of specific P450 genes, namely NlCYP6ER1, NlCYP6CS1, and NlCYP314A1, led to increased susceptibility to dinotefuran. researchgate.net

These findings highlight that enhanced detoxification by multiple P450 genes is a key genetic mechanism driving dinotefuran resistance in these significant agricultural pests. researchgate.netnih.gov

Strategies for Resistance Management in Agroecosystems

The development of insecticide resistance is a significant threat to sustainable agriculture, making robust resistance management strategies essential. researchgate.net The goal of these strategies is to delay or prevent the evolution of resistance by minimizing selection pressure. researchgate.net For dinotefuran, as with other insecticides, management programs are built around principles of judicious use and diversification of control tactics.

A foundational strategy is to avoid the exclusive and repeated use of a single insecticide or mode of action. uconn.edu Integrated Pest Management (IPM) provides a framework for this, emphasizing the use of multiple control methods, including cultural and biological controls, to reduce reliance on chemical applications. cgiar.org When insecticides are necessary, careful planning is required to maintain their long-term efficacy.

Key chemical-based resistance management tactics include:

Rotation: Alternating between insecticides with different modes of action (MoA). nih.gov This prevents consecutive generations of a pest from being selected by the same chemical pressure. researchgate.net

Mixtures: Applying a tank mix of two or more insecticides with different MoAs. nih.gov The theory is that an individual insect is unlikely to possess resistance mechanisms for both chemicals simultaneously. nih.gov However, this approach must be used cautiously, as it can inadvertently select for resistance to both chemicals if not managed properly. uconn.edu

Mosaics: Applying different insecticides to different areas within a field or region. nih.gov

These strategies are most effective when they incorporate as many different modes of action as possible. ksu.edu It is crucial to rotate based on the Insecticide Resistance Action Committee (IRAC) group number, which classifies insecticides by their MoA, rather than just by chemical class or trade name. ksu.edu

The selection of appropriate rotation partners is critical for the success of any resistance management program involving dinotefuran. nih.gov Since dinotefuran belongs to IRAC Group 4A (neonicotinoids), rotation partners should be chosen from different IRAC groups. ksu.edu The principle is to switch to an insecticide that will be effective against any individuals that may have survived the dinotefuran application due to emerging resistance. croplife.co.za

Given the patterns of cross-resistance, rotating dinotefuran with other neonicotinoids is not a viable strategy and should be avoided. ksu.edu Instead, effective rotation programs will incorporate insecticides from entirely different chemical classes with distinct modes of action.

Table 2: Potential Rotation Partners for Dinotefuran (IRAC Group 4A) in Pest Management Programs

| IRAC Group | Chemical Subgroup/Exemplar | Mode of Action | Utility in Rotation with Dinotefuran |

|---|---|---|---|

| 3A | Pyrethroids (e.g., Deltamethrin) | Sodium channel modulators | Good; no cross-resistance in many key pests like mosquitoes. oup.com |

| 9D | Chordotonal Organ Modulators (e.g., Ventigra™) | Disrupts insect hearing and balance | Excellent; alternative mode of action for piercing-sucking insects. basf.us |

| 23 | Spirotetramat | Acetyl CoA carboxylase inhibitors | Good; effective against sucking pests, different MoA. basf.us |

| 28 | Diamides (e.g., Mainspring™ GNL) | Ryanodine receptor modulators | Good; different target site, effective against a range of pests. basf.us |

| 29 | Flonicamid (e.g., Aria®) | Chordotonal organ modulators | Good; selective feeding blocker with a different target site. basf.us |

| UN | Azadirachtin | Unknown or uncertain mode of action | Useful; complex and multi-site action makes resistance development difficult. basf.us |

The rotation schedule itself is also important. Some strategies recommend using an insecticide for a single pest generation before rotating, while others suggest using it for a defined "window" or block of applications before switching to a product with a different MoA. uconn.edu The optimal strategy can depend on the specific pest, its life cycle, and the local agroecosystem. nih.gov

The successful integration of dinotefuran with biological control agents hinges on several factors:

Selectivity of the Insecticide: Using insecticides that are less harmful to beneficial natural enemies is crucial. While neonicotinoids can have broad-spectrum activity, their impact on non-target organisms can be minimized through careful application methods (e.g., soil drenches instead of foliar sprays) that limit exposure to beneficial insects.

Conservation of Natural Enemies: IPM practices that conserve and enhance existing populations of natural enemies are vital. mdpi.com This can include planting flowering strips to provide resources for beneficials or avoiding broad-spectrum sprays that wipe out predator and parasitoid populations. ksu.edu

Compatibility: The timing and application of dinotefuran should be planned to be compatible with the life cycles of key biological control agents. For instance, applications might be avoided during periods when beneficials are most active or vulnerable.

By using biological agents as a primary line of defense, dinotefuran applications can be reserved for situations where pest populations exceed economic thresholds, thus preserving its efficacy for when it is most needed. cgiar.org This integrated approach not only helps manage resistance but also contributes to a more balanced and resilient agroecosystem. amazonaws.com

Environmental Fate and Biotransformation Studies

Degradation Pathways in Environmental Matrices

The environmental fate of Dinotefuran (B1670701), (S)- is dictated by several key degradation pathways, including photolysis, hydrolysis, and microbial metabolism in soil. These processes determine the persistence and potential for exposure of this insecticide in various environmental compartments.

Dinotefuran, (S)- is susceptible to photodegradation in aqueous environments when exposed to natural sunlight. naturepest.com Studies have shown that the photodegradation of dinotefuran in water follows first-order kinetics. naturepest.com The half-life of dinotefuran in aqueous solutions under light conditions can range from 0.9 to 8 days, with a specific aqueous photolysis half-life of approximately 1.8 days. naturepest.com In the absence of light, however, its stability increases significantly, with a half-life of 50 to 100 days. naturepest.com

The rate of photolysis can be influenced by various factors present in the aquatic environment. For instance, lower concentrations of dissolved organic matter (DOM) can promote the photodegradation process through the generation of reactive oxygen species. nih.gov Conversely, higher concentrations of DOM may inhibit photolysis due to light shielding effects. nih.gov The presence of chloride ions has also been noted to affect the photolysis rate constants. nih.gov

Photodegradation Half-life of Dinotefuran, (S)- in Aqueous Environments

| Condition | Half-life | Reference |

|---|---|---|

| Aqueous Photolysis | 1.8 days | naturepest.comnih.gov |

| Natural Sunlight (in water) | 2.3 to 2.4 days | naturepest.com |

| Dark Conditions (in water) | 50 to 100 days | naturepest.com |

Dinotefuran, (S)- is stable to hydrolysis in a pH range of 4 to 9. nih.govepa.gov This stability indicates that hydrolysis is not a significant degradation pathway for this compound under typical environmental pH conditions. epa.gov However, at higher pH levels, such as between 11 and 13, the rate of hydrolysis increases, with the half-life decreasing to a range of 4.2 to 45 hours. naturepest.com

Hydrolytic Stability of Dinotefuran, (S)-

| pH Range | Stability | Reference |

|---|---|---|

| 4 - 9 | Stable | nih.govepa.gov |

| 11 - 13 | Increased hydrolysis | naturepest.com |

In the soil environment, the degradation of Dinotefuran, (S)- is primarily mediated by microbial metabolism. The persistence of the compound in soil is influenced by the presence or absence of oxygen.

Under aerobic soil conditions , the half-life of dinotefuran has been reported to be approximately 52 days. mitsuichemicals.com Another study reported a range of 17 to 89 days for aerobic soil metabolism half-life. epa.gov One study found the half-life of dinotefuran in soil under sole exposure to be between 27.47 and 60.05 days. nih.gov

Under anaerobic soil conditions , dinotefuran appears to be more persistent, with a reported half-life ranging from 51 to 62 days. epa.gov The degradate DN has been identified as a major product in anaerobic soil metabolism. epa.govpsu.edu

The dissipation of dinotefuran in soil can also be influenced by factors such as the presence of other agrochemicals. For instance, the co-exposure of ammonium sulfate has been shown to impede the degradation of dinotefuran, leading to a longer half-life. nih.gov

Soil Metabolism Half-life of Dinotefuran, (S)-

| Condition | Half-life (days) | Reference |

|---|---|---|

| Aerobic Soil Metabolism | 17 - 89 | epa.gov |

| Aerobic Soil Metabolism | 52 | mitsuichemicals.com |

| Anaerobic Soil Metabolism | 51 - 62 | epa.gov |

The degradation of Dinotefuran, (S)- in various environmental matrices leads to the formation of several major metabolites. Among the most significant are 1-methyl-2-nitroguanidine (MNG) and 1-methyl-3-(tetrahydro-3-furylmethyl)guanidinium dihydrogen (DN). naturepest.compsu.edu

MNG is primarily formed through the cleavage of the tetrahydromethyl portion of the dinotefuran molecule in soil under aerobic conditions. fao.org It has been identified as a major product in aerobic soil metabolism and terrestrial field dissipation studies. epa.govepa.gov

DN is structurally similar to the parent compound, formed by the removal of the nitro group. usda.gov It is a major product of anaerobic soil metabolism and aerobic aquatic metabolism. epa.govpsu.edu

Other identified metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF) and N-methyl-N'-nitroguanidine (NG), which is formed from the demethylation of MNG. naturepest.comfao.org UF and DN have been reported as significant components in apples, rice, and oilseed rape foliage. fao.org

Metabolite Identification and Environmental Persistence

The biotransformation of Dinotefuran, (S)- involves a complex series of metabolic reactions that lead to a variety of degradation products.

The metabolism of Dinotefuran, (S)- proceeds through several key pathways:

Nitro-Reduction: A primary pathway involves the reduction of the nitro group (–NO2) on the guanidine moiety. usda.govacs.org This can lead to the formation of nitrosoguanidine intermediates which are unstable and further degrade. acs.org

Demethylation: The removal of the methyl group from the guanidine moiety is another identified metabolic step. usda.gov

Hydroxylation: Hydroxylation can occur on the carbons within the furan ring. usda.gov

Cleavage and Oxidation: The molecule can undergo cleavage of the furan moiety at the methyl or amine groups, which is then followed by hydroxylation. usda.gov The possible photodegradation pathways also include oxidation by singlet oxygen and hydrolysis after the removal of the nitro group. nih.gov

These metabolic transformations result in a complex mixture of metabolites in the environment, with the specific products and their persistence depending on the environmental conditions. usda.govacs.org

Desmethylation and Acetylation Metabolites

The biotransformation of Dinotefuran in the environment involves several metabolic pathways, with desmethylation being a noted route of degradation. The metabolism of Dinotefuran can involve N-demethylation, leading to the formation of metabolites with altered chemical structures nih.gov. One of the major metabolites identified in environmental fate studies is 1-methyl-2-nitroguanidine (MNG), which is formed through the cleavage of the tetrahydrofuranylmethyl group from the parent compound usda.gov. Other significant metabolites that have been identified are 1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidinium dihydrogen (DN) nih.govepa.gov. While desmethylation is a recognized pathway, information regarding acetylation as a significant environmental metabolic pathway for Dinotefuran is not extensively documented in the reviewed literature.

Relative Stability and Environmental Significance of Metabolites

The environmental significance of these metabolites is an area of active research. Studies have indicated that the main metabolites, UF and DN, are considered to be highly toxic to non-target organisms such as earthworms nih.gov. The formation of persistent and biologically active metabolites is a critical factor in assessing the long-term environmental risk associated with the use of Dinotefuran. In field dissipation studies, the degradate MNG was detected in the 0-15 cm soil layer at a concentration of 31.5% forty-five days after the second application in one study, and at 5.3% after 7 and 30 days in another, highlighting its formation and persistence in the soil environment epa.gov.

Mobility and Distribution in Environmental Compartments

The physical and chemical properties of Dinotefuran, particularly its high water solubility, play a crucial role in its mobility and distribution in the environment.

Soil Mobility and Leaching Potential

Dinotefuran is characterized by its high mobility in soil, which is attributed to its high water solubility (39.83 g/L) and low sorption to soil particles naturepest.commdpi.com. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles. Lower Koc values suggest a higher potential for leaching. Dinotefuran has been reported to have Koc values ranging from 6 to 45 mL/g, classifying it as a highly mobile compound with a significant potential to leach through the soil profile and contaminate groundwater naturepest.com. The metabolite MNG also exhibits very high mobility, with Koc values ranging from 8 to 31 L/kg epa.gov.

Table 1: Soil Mobility Parameters for Dinotefuran and its Metabolite MNG

| Compound | Koc Value Range (mL/g) | Mobility Classification | Leaching Potential |

|---|---|---|---|

| Dinotefuran | 6 - 45 | Very High | High |

Runoff and Aquatic System Migration

Due to its high water solubility and low sorption to soil, Dinotefuran has a high potential for migration from treated agricultural fields to adjacent aquatic systems via surface runoff naturepest.com. Studies conducted in paddy fields have demonstrated that a significant portion of applied Dinotefuran can be transported into rivers. Runoff ratios from paddy fields have been calculated to be between 14% and 41% researchgate.net. In these studies, maximum concentrations of Dinotefuran reached 290 and 720 µg/L in paddy water and up to 10 µg/L in river water, confirming its migration into aquatic environments researchgate.net. This migration poses a risk to aquatic ecosystems.

Persistence in Soil and Water Systems

The persistence of Dinotefuran in the environment is influenced by factors such as sunlight, temperature, and microbial activity. In aquatic environments, photolysis is a major route of degradation, with a reported half-life of approximately 1.8 days in water exposed to light naturepest.com. However, in the absence of light, its stability increases significantly, with a half-life of 50 to 100 days naturepest.com.

In soil, Dinotefuran is moderately persistent. The aerobic soil metabolism half-life can range from 17 to 89 days epa.gov. Under anaerobic conditions, the half-life has been reported to be between 51 and 62 days epa.gov. Field studies have shown dissipation half-lives ranging from 1.33 to 2.16 days in lettuce soil and 0.78 to 1.47 days in celery soil under specific conditions mdpi.com. In paddy field soil, a mean half-life of 12 days has been observed researchgate.net.

Table 2: Environmental Persistence of Dinotefuran

| Environmental Compartment | Condition | Half-life (t½) |

|---|---|---|

| Water | Aqueous Photolysis | 1.8 days naturepest.com |

| Water | Dark Conditions | 50 - 100 days naturepest.com |

| Soil | Aerobic Metabolism | 17 - 89 days epa.gov |

| Soil | Anaerobic Metabolism | 51 - 62 days epa.gov |

| Paddy Water | Field Conditions | 5.4 days researchgate.net |

Chiral Behavior and Enantioselective Environmental Fate

Dinotefuran is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, specifically the (S)- and (R)-enantiomers. The environmental fate of chiral pesticides can be enantioselective, where one enantiomer degrades at a different rate than the other.

Significant enantioselectivity has been observed in the degradation of Dinotefuran in soil. Research has shown that the (+)-enantiomer of Dinotefuran is more persistent in soil than the (-)-enantiomer. A study investigating the enantioselective degradation in a greenhouse setting found the half-life of (+)-Dinotefuran in soil to be 21.7 days, which was notably longer than the 16.5-day half-life of (-)-Dinotefuran nih.gov. This differential degradation leads to a change in the enantiomeric ratio of Dinotefuran in the soil over time, with an enrichment of the more persistent (+)-enantiomer nih.govresearchgate.net. This enantioselective behavior is important for accurate environmental risk assessment, as the toxicity and biological activity of each enantiomer can differ scitepress.org. In aquatic systems, it has been noted that the S-form of Dinotefuran tends to accumulate more in sediment naturepest.comresearchgate.net.

Table 3: Enantioselective Degradation of Dinotefuran in Soil

| Enantiomer | Half-life (t½) in Soil | Persistence |

|---|---|---|

| (+)-Dinotefuran | 21.7 days nih.govresearchgate.net | More Persistent |

Stereoselective Accumulation in Sediment and Organisms

The environmental behavior of dinotefuran is influenced by its chiral nature, leading to stereoselective accumulation of its enantiomers in various environmental compartments and organisms. Research has consistently shown that the (S)-enantiomer of dinotefuran exhibits a greater tendency to accumulate in sediment and aquatic organisms compared to its (R)-enantiomer.

In water-sediment systems, (S)-dinotefuran demonstrates a stronger adsorption capacity in sediment than (R)-dinotefuran. nyxxb.cn This preferential accumulation in sediment suggests that the (S)-enantiomer may pose a greater risk to sediment-dwelling organisms. researchgate.netnih.gov

Studies on aquatic organisms, such as zebrafish (Danio rerio), have revealed enantioselective bioaccumulation. researchgate.netnih.gov It has been observed that this compound bioaccumulates more readily in zebrafish. researchgate.netresearchgate.net This accumulation is also tissue-specific. For instance, higher concentrations of this compound have been found in the heads and viscera of zebrafish, while the opposite trend was observed in the muscles. nih.gov The differential accumulation is significant, as research indicates that this compound induces more significant oxidative damage in zebrafish compared to the (R)-enantiomer. researchgate.netnih.gov

This stereoselective behavior is a critical factor in assessing the environmental risk of dinotefuran, as the enrichment of the more biologically active enantiomer in certain environmental niches and organisms could lead to underestimated ecological impacts if the compound is only considered in its racemic form.

Enantiomeric Differential Dissipation Rates

The dissipation of dinotefuran from the environment is also subject to enantioselectivity, with the two enantiomers degrading at different rates in various matrices. This differential dissipation can alter the enantiomeric ratio of dinotefuran residues over time, potentially increasing the proportion of the more persistent and toxic enantiomer.

In soil, significant enantioselectivity in degradation has been observed. Studies conducted under greenhouse conditions have shown that (+)-dinotefuran is more persistent in soil than (-)-dinotefuran. nih.gov The half-life of (+)-dinotefuran in soil was reported to be 21.7 days, which is considerably longer than the 16.5-day half-life of (-)-dinotefuran. nih.govresearchgate.net This indicates that the (S)-enantiomer, identified as the (+)-form, degrades more slowly in the soil environment. nih.govnih.gov

The differential dissipation rates are influenced by microbial activity. Research suggests that different microbial communities are responsible for the degradation of each enantiomer. The genus Clostridium_sensu_stricto appears to play a significant role in the degradation of this compound, whereas microorganisms from the phylum Actinobacteriota are primarily involved in the degradation of (R)-dinotefuran. nyxxb.cn

While significant enantioselectivity is seen in soil, the degradation in plants may differ. For example, in cucumber, (-)-dinotefuran tended to be preferentially degraded, but the enantioselectivity was not statistically significant. nih.gov In paddy water and soil, the mean half-lives for racemic dinotefuran were found to be 5.4 days and 12 days, respectively, though these studies did not always differentiate between the enantiomers. researchgate.net

The slower dissipation of the (S)-enantiomer in soil is a crucial aspect of its environmental fate, as its persistence can lead to prolonged exposure for soil organisms and a greater potential for leaching into water systems.

Table 2: Half-lives of Dinotefuran Enantiomers in Soil

| Enantiomer | Half-life (days) | Reference |

|---|---|---|

| (+)-Dinotefuran | 21.7 | nih.govresearchgate.net |

Ecological Impact Research on Non Target Organisms

Impact on Beneficial Arthropods and Pollinators

The (S)- enantiomer of Dinotefuran (B1670701) has been shown to have distinct and often more severe impacts on beneficial arthropods compared to its (R)+ enantiomer.

Exposure to (S)-Dinotefuran has been found to affect the metabolic and energetic processes in honeybees. Studies indicate that disturbances in energy metabolism are a key mechanism of dinotefuran toxicity in bee larvae. nih.gov Specifically, metabolomic data suggests that this compound may increase the body temperature of honeybees by stimulating lipid synthesis through the lysine (B10760008) degradation pathway. nih.gov This alteration in thermogenesis is a significant factor influencing honeybee social behavior, as bees preferentially engage in food sharing (trophallaxis) with peers exhibiting higher body temperatures. nih.gov This behavior can inadvertently increase the transmission of the more toxic enantiomer within a colony. nih.gov Furthermore, analysis of the hemolymph metabolome in honeybee larvae exposed to dinotefuran revealed disturbances in energy metabolism pathways as a critical mechanism of its toxicity. nih.gov

Research consistently demonstrates that the toxicity of dinotefuran to bees is enantioselective, with the (S)- form being substantially more toxic than the (R)- form. researchgate.netnih.gov Studies have quantified this compound as being 41.1 to 128.4 times more toxic to the honeybee Apis mellifera than (R)-Dinotefuran. nih.govsigmaaldrich.com Another study confirmed that this compound was up to 114 times more toxic than the (R)- enantiomer through both oral and contact exposure routes. acs.orgresearchgate.net The increased toxicity is attributed to its molecular interaction with the honeybee's nervous system. researchgate.net Specifically, this compound binds more effectively to the α8 subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR) in Apis mellifera. researchgate.netnih.govmedchemexpress.com This binding is stabilized by a more extensive hydrogen bond network, leading to a stronger neurotoxic effect. researchgate.netnih.gov

In contrast, the (R)-Dinotefuran enantiomer shows significantly lower toxicity to honeybees while maintaining comparable insecticidal activity against target pests like Aphis gossypii and Apolygus lucorum. researchgate.netnih.gov This has led to recommendations that using products with a higher proportion of or pure (R)-Dinotefuran could be a safer alternative for protecting pollinators. nih.govacs.org

Sublethal exposure to this compound also results in more pronounced adverse effects on honeybees compared to the (R)- enantiomer, including higher acute oral toxicity, greater impacts on sucrose (B13894) sensitivity, and more significant impairment of learning and memory. researchgate.netnih.govx-mol.net

Table 1: Comparative Toxicity of Dinotefuran Enantiomers to Honeybees (Apis mellifera)

| Enantiomer | Relative Toxicity Compared to (R)-Dinotefuran | Key Mechanism | References |

| This compound | 41.1 to 128.4 times more toxic | Higher binding affinity to the α8 subunit of the nAChR. researchgate.netnih.govmedchemexpress.com | researchgate.netnih.govsigmaaldrich.com |

| (R)-Dinotefuran | Baseline | Weaker neurotoxic effects on honeybees. researchgate.net | researchgate.net |

| rac-Dinotefuran | Less toxic than this compound but more toxic than (R)-Dinotefuran | Mixture of both enantiomers. | nih.govacs.org |

The impact of dinotefuran extends to predatory arthropods, which are crucial for integrated pest management (IPM). Research on the predatory stink bug, Picromerus lewisi, demonstrated that exposure to dinotefuran significantly impairs reproductive and predatory functions. mdpi.com When adult P. lewisi were exposed to the insecticide, it resulted in reduced longevity and fecundity. mdpi.com These sublethal effects were also transgenerational, negatively affecting the development and predatory capacity of their offspring (F1 generation). mdpi.com The predation efficacy of the F1 generation on key pests was reduced by 52.76% to 66.81%. mdpi.com

However, the effects can vary depending on the species. A field study found that the application of dinotefuran did not significantly affect the populations of generalist predators such as spiders (Araneae), lacewings (Chrysopidae), and hoverflies (Syrphidae). scielo.br Systemic insecticides like dinotefuran primarily enter arthropods through feeding on treated plants, which can be more lethal to certain insects than contact exposure alone. ufl.edu

Table 2: Sublethal Effects of Dinotefuran on the Predator Picromerus lewisi

| Parameter Affected (Parental Generation) | Observation | Reference |

| Fecundity | Decreased by up to 86.59% compared to control. | mdpi.com |

| Longevity | Significantly reduced. | mdpi.com |

| Oviposition Frequency | Dropped to 18.6% of the control group. | mdpi.com |

| Parameter Affected (F1 Generation) | Observation | Reference |

| Emergence Rate | Reduced to 50% of the control group. | mdpi.com |

| Predation Efficacy | Reduced by 52.76% to 66.81%. | mdpi.com |

Aquatic Ecotoxicology and Mechanistic Insights

Dinotefuran's high water solubility means it can pose a risk to aquatic ecosystems. acs.org

Studies on the non-biting midge Chironomus kiiensis, a common aquatic invertebrate, show that it is susceptible to dinotefuran at environmentally relevant concentrations. frontiersin.orgnih.gov Chronic exposure to low doses of dinotefuran can lead to lethal and sublethal effects, including paralysis. frontiersin.orgnih.gov The mechanism involves the disruption of calcium ion (Ca²⁺) signaling, which in turn induces oxidative stress and mitochondrial dysfunction, ultimately causing paralysis. nih.govfrontiersin.org

Long-term exposure to dinotefuran at environmental concentrations results in significant behavioral and developmental issues for Chironomus kiiensis. Chronic exposure leads to the inhibition of natural behaviors, such as burrowing, in the larvae. frontiersin.orgnih.govfrontiersin.org The 50% inhibitory concentration (IC50) for burrowing inhibition after a 10-day exposure was found to be 0.60 µg/L, a level that can be present in the environment. frontiersin.orgnih.govnih.gov

Development is also adversely affected. Dinotefuran exposure can delay key life cycle stages, such as pupation and adult emergence, by inhibiting the molting process (ecdysis). frontiersin.orgnih.gov This is achieved by downregulating the transcription of essential ecdysis-related genes. frontiersin.orgnih.gov Furthermore, exposure can alter the sex ratio of emerging adults, shifting populations toward being male-dominated as the concentration of dinotefuran increases. frontiersin.orgnih.gov

Table 3: Effects of Dinotefuran on Chironomus kiiensis

| Effect Type | Specific Impact | Concentration/Details | References |

| Behavioral | Burrowing Inhibition (10-day exposure) | IC50: 0.60 µg/L | frontiersin.orgnih.govnih.gov |

| Developmental | Delayed Pupation and Emergence | Occurs at low µg/L concentrations by inhibiting ecdysis. | frontiersin.orgnih.gov |

| Developmental | Skewed Sex Ratio | Adult populations become more male-dominated with increasing concentration. | frontiersin.orgnih.gov |

Effects on Aquatic Invertebrates (e.g., Chironomus kiiensis)

Oxidative Stress and DNA Damage Induction

This compound, an enantiomer of the neonicotinoid insecticide dinotefuran, has been shown to induce oxidative stress and DNA damage in non-target aquatic organisms. nih.govresearchgate.net Exposure to dinotefuran can lead to an excess generation of reactive oxygen species (ROS), which in turn causes significant alterations in antioxidant enzyme activities and the expression of related functional genes. researchgate.netnih.gov This oxidative stress can damage essential biomolecules such as lipids, proteins, and nucleic acids, ultimately disrupting cellular structure and function. researchgate.netnih.gov

Studies on the earthworm Eisenia fetida have demonstrated that this compound can induce notable DNA damage. Specifically, the olive tail moment (OTM), a measure of DNA damage, was found to be 2.3 times greater in earthworms exposed to this compound compared to its (R)-enantiomer. vulcanchem.com This indicates a higher genotoxic potential of the (S)-isomer in these organisms. vulcanchem.com Furthermore, research on juvenile Chinese rare minnows (Gobiocypris rarus) has also shown that dinotefuran exposure can induce both oxidative stress and DNA damage. nih.gov The production of ROS is a key factor in the toxic effects of dinotefuran, leading to cellular damage and apoptosis (cell death). researchgate.net

Mitochondrial Dysfunction and Calcium Dysregulation

Research indicates that dinotefuran can interfere with mitochondrial function and calcium homeostasis in non-target organisms. nih.govfrontiersin.org Chronic exposure to environmental concentrations of dinotefuran has been shown to promote the release of intracellular calcium ions (Ca2+) in the midge Chironomus kiiensis. nih.govnih.gov This disruption of the calcium signaling pathway can induce oxidative stress by increasing the levels of ROS, hydrogen peroxide (H2O2), and malondialdehyde (MDA). nih.gov

The overproduction of both Ca2+ and ROS can disrupt the normal functioning of mitochondrial pathways. nih.gov This is evidenced by the dysregulation of genes related to mitochondrial function. nih.gov Mitochondrial calcium overload can impair essential mitochondrial processes, leading to increased ROS generation and decreased ATP production. researchgate.net This cascade of events, initiated by calcium dysregulation, highlights a critical mechanism of dinotefuran's toxicity, ultimately leading to cellular and organismal harm. nih.govresearchgate.net Studies have shown that neonicotinoids can induce mitochondrial dysfunction, leading to issues such as endocrine disruption and reproductive toxicity in non-target organisms. frontiersin.org

Effects on Fish (e.g., Zebrafish)

Metabolic Pathway Perturbations (e.g., amino acid, lipid metabolism)

Exposure of zebrafish (Danio rerio) to this compound has been found to cause significant perturbations in various metabolic pathways, particularly those related to amino acid and lipid metabolism. nih.gov Metabolomic studies have revealed that dinotefuran enantiomers can induce changes in several key pathways, including phenylalanine, tyrosine, and tryptophan biosynthesis; phenylalanine metabolism; retinol (B82714) metabolism; arginine and proline metabolism; and glycerophospholipid metabolism. nih.gov

Specifically, exposure to this compound was uniquely associated with the perturbation of phenylalanine, tyrosine, and tryptophan biosynthesis pathways in zebrafish. nih.gov In contrast, its enantiomer, R-(-)-dinotefuran, affected phenylalanine, glycine, serine, and threonine metabolic pathways. nih.govresearchgate.net These findings demonstrate an enantioselective effect on the metabolic pathways of zebrafish, indicating that the different stereoisomers of dinotefuran interact with biological systems in distinct ways. nih.gov The disruption of these metabolic pathways is closely linked to disturbances in energy, amino acid, and lipid metabolism. nih.gov

Enantioselective Oxidative Damage and Enzyme Activation

The toxicity of dinotefuran in zebrafish has been shown to be enantioselective, with the (S)-(+)-dinotefuran isomer generally exhibiting lower toxicity compared to the R-(-)-dinotefuran and racemic mixtures. nih.govresearchgate.net However, this compound still induces oxidative stress, as evidenced by significant changes in the activities of several key enzymes. nih.govresearchgate.net

Exposure to dinotefuran leads to alterations in the activity of superoxide (B77818) dismutase (SOD), glutathione (B108866) S-transferase (GST), and acetylcholinesterase (AChE), as well as changes in malondialdehyde (MDA) content, which is a marker of lipid peroxidation. nih.govresearchgate.net While R-(-)-dinotefuran was found to be more toxic in acute tests, both enantiomers demonstrated an ability to induce oxidative stress. nih.gov The activation of GST is a notable response, suggesting an attempt by the organism to detoxify the compound. frontiersin.org Conversely, high concentrations of neonicotinoids can inhibit ATPase activity, which may disrupt ion pump function. frontiersin.org

Co-exposure to cadmium has been shown to increase the oxidative stress caused by R-dinotefuran in zebrafish, highlighting the complex interactions that can occur in polluted environments. zfin.org

Terrestrial Ecotoxicology

Effects on Soil Organisms (e.g., Earthworms)

This compound exhibits significant toxicity to soil organisms such as the earthworm Eisenia fetida. researchgate.net Studies have revealed stark enantioselectivity in the acute toxicity of dinotefuran, with this compound being considerably more toxic than its (R)-enantiomer. vulcanchem.comresearchgate.net The 14-day median lethal concentration (LC50) for this compound was found to be 1.158 mg/kg, compared to 6.002 mg/kg for the (R)-enantiomer. vulcanchem.comscitepress.org

Exposure to this compound induces oxidative stress in earthworms, leading to an overproduction of ROS and subsequent damage to lipids, proteins, and nucleic acids. researchgate.netnih.gov This is reflected in significant changes in antioxidant enzyme activities. researchgate.netnih.gov For instance, superoxide dismutase (SOD) activity was observed to increase by 220% at a concentration of 1 mg/kg of this compound. vulcanchem.com

Furthermore, this compound exposure can modulate gene expression in earthworms. The expression of the heat shock protein 70 (HSP70) gene, a marker of cellular stress, was found to increase 3.2-fold after 7 days of exposure, followed by a significant suppression by day 28. vulcanchem.com Transcriptome analysis has shown that this compound has stronger interactions with biomacromolecules and a greater influence on the endoplasmic reticulum compared to R-dinotefuran, which may explain the observed enantioselectivity in toxicity. researchgate.net

Trophic Transfer and Ecosystem Dynamics Research

Potential for Bioaccumulation in Non-Target Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in its surrounding environment. nih.gov For this compound, the potential for bioaccumulation in non-target organisms is a key area of research with varied findings depending on the organism and environmental conditions.

While some assessments suggest a low potential for bioaccumulation in aquatic species due to rapid degradation and high water solubility, other studies highlight nuances that warrant closer examination. naturepest.com The U.S. Environmental Protection Agency (EPA) has stated that dinotefuran is not considered bioaccumulative, and therefore, exposure from consuming contaminated fish is expected to be very low. psu.edu This is partly attributed to the rapid elimination of the compound from animal systems, often within 24 hours through urine. naturepest.com

However, the stereoselective behavior of dinotefuran enantiomers indicates that this compound may accumulate more in sediment compared to its (R)-dinotefuran counterpart. naturepest.com This sediment accumulation poses a potential risk to benthic organisms, which form the base of many aquatic food webs. naturepest.com Furthermore, while the parent compound may degrade relatively quickly, its metabolites could present their own ecological risks. naturepest.com There is evidence that dinotefuran can enter various non-target organisms through multiple exposure routes, including the food chain, potentially leading to accumulation in various matrices under real-world environmental conditions. researchgate.net

Bioaccumulation Potential of Dinotefuran in Different Organisms

| Organism Type | Bioaccumulation Potential | Key Findings and Citations |

|---|---|---|

| Aquatic Species (General) | Low | Rapid degradation and high water solubility limit bioaccumulation. naturepest.com The EPA does not consider dinotefuran to be bioaccumulative. psu.edu |

| Fish | Low | Expected low exposure from eating contaminated fish due to rapid elimination of the compound. psu.edu |

| Aquatic Invertebrates | Potential for Risk | This compound shows a tendency to accumulate in sediment, posing a risk to organisms that live in or near the sediment. naturepest.com The EPA has noted potential risks to aquatic invertebrates from foliar applications. epa.gov |

| Non-Target Organisms (General) | Potential for Entry and Accumulation | Field studies show dinotefuran can enter non-target organisms through the food chain and accumulate in various biological materials. researchgate.net |

Impacts on Food Chains and Ecosystem Services

The application of this compound can have significant and cascading impacts on food chains and the essential services that ecosystems provide, such as pollination and natural pest control. useforesight.iobeyondpesticides.org These impacts can be both direct, through toxicity to non-target species, and indirect, through the disruption of ecological relationships. useforesight.io

The EPA's biological evaluation of dinotefuran concluded that it could significantly affect a large number of protected species and their habitats, primarily due to its effects on food chains and ecosystems. useforesight.io Aquatic and terrestrial invertebrates are particularly vulnerable, and since many endangered species rely on these invertebrates as a food source, the impact can be far-reaching. useforesight.iomdpi.com This disruption of prey availability is a critical indirect effect that can threaten the survival of species at higher trophic levels, including birds, amphibians, and fish. psu.eduuseforesight.io

For example, studies have shown that dinotefuran can negatively affect predatory insects, which are crucial for natural pest control. mdpi.com Exposure to dinotefuran has been found to reduce the reproductive capacity and longevity of predatory species, as well as impair the growth and predatory ability of their offspring. mdpi.com This can lead to a decrease in the natural regulation of pest populations, potentially leading to secondary pest outbreaks. researchgate.netnih.gov

In aquatic ecosystems, dinotefuran has been shown to alter the abundance of various insect populations. nih.govresearchgate.net In some cases, it can lead to an increase in certain species due to the reduction of their competitors or an increase in their prey, demonstrating a clear disruption of the natural food web dynamics. nih.govresearchgate.net The loss of foundational species in the food web, such as certain aquatic insects, can lead to a trophic cascade, altering the entire ecosystem structure and function. beyondpesticides.org

Ecosystem services are also at risk. The decline of pollinating insects due to dinotefuran exposure is a well-documented concern, directly impacting the reproductive success of many wild and cultivated plants. beyondpesticides.orgpomais.comoup.com Furthermore, the impact on soil organisms like earthworms can affect soil health and fertility, which are fundamental to terrestrial ecosystem productivity. naturepest.com

Impacts of this compound on Food Chains and Ecosystem Services

| Affected Component | Observed Impact | Supporting Evidence and Citations |

|---|---|---|

| Food Chains (General) | Disruption of predator-prey dynamics and trophic cascades. | The EPA found that dinotefuran may significantly impact over 1,200 protected species due to its effects on food chains. useforesight.io The loss of species at any trophic level can cause damaging changes to the ecosystem. beyondpesticides.org |

| Aquatic Invertebrates | Population reduction and altered community structure. | Particularly vulnerable to dinotefuran exposure. useforesight.io Can lead to an increase in some insect populations due to a lack of competition and an increase in prey. nih.govresearchgate.net |

| Terrestrial Invertebrates | Population reduction and harm to beneficial insects. | Vulnerable to dinotefuran exposure, which can impact species that rely on them for food. useforesight.io Can be toxic to beneficial insects like pollinators. naturepest.compomais.com |

| Predatory Insects | Reduced reproductive capacity, longevity, and predation ability in offspring. | Exposure to dinotefuran significantly reduced fecundity, longevity, and the predatory ability of offspring in the predator Picromerus lewisi. mdpi.com |

| Pollinators | Lethal impacts and population decline. | Dinotefuran can be toxic to bees and other pollinators. beyondpesticides.orgpomais.com Mass pesticide kills of beneficial insects have been documented. oup.com |

| Soil Health | Disruption of microbial communities and harm to essential organisms. | Dinotefuran's presence can negatively affect organisms like earthworms, which are vital for soil structure and fertility. naturepest.com |

Advanced Research Directions and Future Perspectives

Novel Applications in Scientific Pest Management Strategies

Dinotefuran (B1670701), a third-generation neonicotinoid, presents a broad spectrum of insecticidal activity, positioning it as a significant tool in modern pest management. entomoljournal.comijoems.com Its efficacy extends to a wide array of sucking insect pests, including aphids, whiteflies, thrips, and leafhoppers. wikipedia.orgpomais.com A key advantage of dinotefuran is its effectiveness against insect strains that have developed resistance to other classes of insecticides, such as organophosphates, carbamates, and pyrethroids. researchgate.netresearchgate.net This makes it a valuable component in resistance management programs. researchgate.net

The systemic nature of dinotefuran, allowing it to be absorbed and translocated throughout the plant, provides comprehensive protection against herbivorous insects. pomais.comacs.org Research has demonstrated its effectiveness in various agricultural settings, from leafy vegetables and fruit crops to professional turf management. wikipedia.orgpomais.com Studies have shown its high activity against challenging pests like the rice brown planthopper and the invasive Spotted Lanternfly. wikipedia.orgresearchgate.net The development of dinotefuran was granted Organophosphorus Alternative and Reduced Risk Status by the U.S. Environmental Protection Agency (EPA), highlighting its role as a potentially safer alternative in certain contexts. entomoljournal.com Future research continues to explore its application in public health for controlling disease vectors like mosquitoes, particularly in areas with high resistance to older insecticides. oup.com

Development of Stereoselective Bioremediation Technologies

Dinotefuran is a chiral molecule, existing as two enantiomers, (S)-dinotefuran and (R)-dinotefuran. researchgate.net Emerging research indicates that these enantiomers can exhibit different behaviors and toxicities in the environment, a concept known as stereoselectivity. researchgate.net For instance, studies on aquatic systems have shown that this compound tends to accumulate more readily in sediment and in organisms like zebrafish compared to its (R)-counterpart. researchgate.netnih.gov

This stereoselective behavior is critical for developing targeted bioremediation technologies. Understanding how each enantiomer interacts with microorganisms and degrades in the environment is the first step. Microbial degradation is a key process in the breakdown of dinotefuran, producing metabolites like 1-methyl-3-(tetrahydrofuran-3-ylmethyl) urea. researchgate.net However, the specific microbial degradation mechanisms are not yet fully understood. researchgate.net